3-(1-Methylpyrazol-4-yl)morpholine
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Overview
Description
3-(1-Methylpyrazol-4-yl)morpholine is a chemical compound with the molecular formula C8H13N3O It features a morpholine ring substituted with a 1-methylpyrazol-4-yl group
Mechanism of Action
Target of Action
Related compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The specific targets of these activities are often pathogenic organisms like Leishmania strains and Plasmodium strains .
Mode of Action
It can be inferred from related studies that the compound likely interacts with its targets in a way that inhibits their growth or function
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of pathogenic organisms, disrupting their growth and proliferation . The downstream effects of these disruptions can include the death of the pathogen and the alleviation of the associated disease symptoms.
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that 3-(1-methylpyrazol-4-yl)morpholine may also have significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-(1-Methylpyrazol-4-yl)morpholine typically involves the reaction of 1-methylpyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
3-(1-Methylpyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
3-(1-Methylpyrazol-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: This compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-(1-Methylpyrazol-4-yl)morpholine can be compared with other similar compounds, such as:
2-(1-Methylpyrazol-4-yl)morpholine: This compound has a similar structure but differs in the position of the pyrazole ring substitution, which can lead to different chemical and biological properties.
4-(1-Methylpyrazol-4-yl)morpholine: Another isomer with the pyrazole ring substituted at a different position, affecting its reactivity and applications.
1-(1-Methylpyrazol-4-yl)piperidine: A related compound where the morpholine ring is replaced with a piperidine ring, altering its pharmacological profile.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPXISVPGQJGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2COCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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